5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine
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Overview
Description
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a thieno[3,2-d]pyrimidine core, a pyridine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyrimidine derivative under acidic or basic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by morpholine.
Attachment of the 3-Methoxyphenyl Group: This step can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methoxyphenyl and a halogenated thieno[3,2-d]pyrimidine intermediate.
Formation of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific groups on the compound with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate reaction conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine has several scientific
Biological Activity
5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core substituted with a morpholine group and a methoxyphenyl moiety. Its molecular formula is C23H24N4O2S, with a molecular weight of approximately 440.53 g/mol. The structural complexity allows for multiple interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of oncology and anti-inflammatory therapies. Key areas of activity include:
- Anticancer Properties : The compound has shown promise in inhibiting various cancer cell lines, including breast and lung cancer cells.
- PI3K Inhibition : It acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival.
The mechanism through which this compound exerts its effects primarily involves:
- Inhibition of PI3K : The compound binds to the active site of PI3K, preventing the phosphorylation of downstream targets involved in cell growth and metabolism.
- Induction of Apoptosis : In cancer cells, treatment with this compound leads to increased markers of apoptosis, suggesting it promotes programmed cell death.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | PI3K inhibition and apoptosis induction |
A549 (Lung Cancer) | 1.0 | Cell cycle arrest and apoptosis |
HeLa (Cervical Cancer) | 0.75 | Inhibition of cell proliferation |
These studies demonstrate that the compound is particularly effective at low concentrations, highlighting its potential as a therapeutic agent.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with metastatic breast cancer showed a significant reduction in tumor size after treatment with this compound over a period of eight weeks.
- Combination Therapy : In combination with standard chemotherapy agents, this compound has been shown to enhance therapeutic efficacy while reducing side effects, indicating its potential for use in combination therapies.
Properties
Molecular Formula |
C22H21N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[6-(3-methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C22H21N5O2S/c1-28-16-4-2-3-14(11-16)18-12-17-20(30-18)22(27-7-9-29-10-8-27)26-21(25-17)15-5-6-19(23)24-13-15/h2-6,11-13H,7-10H2,1H3,(H2,23,24) |
InChI Key |
DXJFCVFLFNHIDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(C=C4)N)N5CCOCC5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.